Cas no 62396-48-9 ((tert-Butoxycarbonyl)-D-aspartic acid)

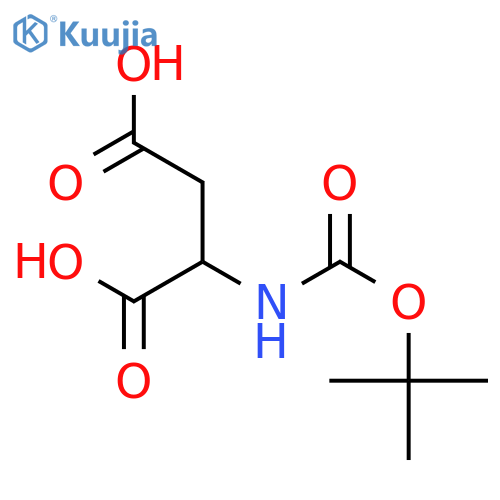

62396-48-9 structure

商品名:(tert-Butoxycarbonyl)-D-aspartic acid

(tert-Butoxycarbonyl)-D-aspartic acid 化学的及び物理的性質

名前と識別子

-

- Boc-D-Aspartic acid

- N-(tert-Butoxycarbonyl)-D-aspartic acid

- Boc-D-Asp-OH

- BOC-D-ASP BR

- N-Boc-D-aspartic Acid

- N-Boc-D-Asp

- N-tert-butoxycarbonyl-D-aspartic acid

- tert-Butyloxycarbonyl-D-aspartic acid

- D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-

- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid

- Boc-D-Asparticacid

- N-Boc-L-aspartic Acid

- PubChem12159

- N-t-boc-d-aspartic acid

- KSC494C3P

- KM0608

- (tert-Butoxycarbonyl)-D-aspartic acid

- AM81587

- AB07212

- MFCD00798618

- Boc-L-Asp-OH

- AKOS015838058

- HY-42067

- DTXSID80427332

- SCHEMBL1486220

- EN300-1589600

- D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-

- DS-15836

- CS-0020433

- AC-24121

- AC-24123

- (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid

- Q-101670

- N-[(1,1-dimethylethoxy)carbonyl]-D-aspartic acid

- A833758

- N-Boc-D-asparticAcid

- B2965

- 62396-48-9

- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOIC ACID

- C9H15NO6

- DB-022776

- KAJBMCZQVSQJDE-RXMQYKEDSA-N

-

- MDL: MFCD00798618

- インチ: 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1

- InChIKey: KAJBMCZQVSQJDE-RXMQYKEDSA-N

- ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 233.09000

- どういたいしつりょう: 233.08993720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 113

じっけんとくせい

- 色と性状: 白色結晶粉末。

- 密度みつど: 1.302

- ふってん: 377.4℃ at 760 mmHg

- フラッシュポイント: 182.1 °C

- 屈折率: 5.3 ° (C=1, MeOH)

- PSA: 112.93000

- LogP: 0.82990

- ようかいせい: まだ確定していません。

(tert-Butoxycarbonyl)-D-aspartic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028038-1g |

(tert-Butoxycarbonyl)-D-aspartic acid |

62396-48-9 | 98% | 1g |

¥36 | 2024-05-22 | |

| eNovation Chemicals LLC | D506042-10g |

Boc-D-Aspartic acid |

62396-48-9 | 97% | 10g |

$380 | 2023-09-03 | |

| eNovation Chemicals LLC | D506042-25g |

Boc-D-Aspartic acid |

62396-48-9 | 97% | 25g |

$150 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62820-5g |

N-Boc-D-aspartic acid, 98% |

62396-48-9 | 98% | 5g |

¥1660.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D913861-100g |

N-Boc-D-aspartic Acid |

62396-48-9 | 97% | 100g |

$230 | 2023-09-03 | |

| TRC | B621310-50g |

N-Boc-D-aspartic Acid |

62396-48-9 | 50g |

$ 1000.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98660-25g |

(tert-Butoxycarbonyl)-D-aspartic acid |

62396-48-9 | 25g |

¥2288.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842642-5g |

Boc-D-Asp-OH |

62396-48-9 | 97% | 5g |

¥81.00 | 2022-10-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62820-25g |

N-Boc-D-aspartic acid, 98% |

62396-48-9 | 98% | 25g |

¥6667.00 | 2023-03-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VE746-1g |

(tert-Butoxycarbonyl)-D-aspartic acid |

62396-48-9 | 98% | 1g |

57CNY | 2021-05-10 |

(tert-Butoxycarbonyl)-D-aspartic acid 関連文献

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

62396-48-9 ((tert-Butoxycarbonyl)-D-aspartic acid) 関連製品

- 13139-15-6(Boc-L-Leu-OH)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)

- 75647-01-7((R)-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 53308-95-5(Boc-Nva-OH)

- 2419-94-5(N-Boc-L-glutamic acid)

- 41088-86-2(Boc-L-Homoserine)

- 13726-67-5(Boc-Asp-OH)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 62965-35-9(N-Boc-L-tert-Leucine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:62396-48-9)Boc-D-Aspartic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ